molecular formula C5H5ClO5 B14264072 Acetic acid, chlorooxo-, (acetyloxy)methyl ester CAS No. 138450-70-1

Acetic acid, chlorooxo-, (acetyloxy)methyl ester

Cat. No.: B14264072
CAS No.: 138450-70-1
M. Wt: 180.54 g/mol
InChI Key: NBTAZNSKVOCKNS-UHFFFAOYSA-N
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Description

Acetic acid, chlorooxo-, (acetyloxy)methyl ester is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its unique reactivity and potential applications in various fields of science and industry. It is characterized by the presence of both acetic acid and chlorooxo groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chlorooxo-, (acetyloxy)methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as the use of acetic anhydride and acetyl chloride in the presence of a base like triethylamine . These methods are designed to optimize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, chlorooxo-, (acetyloxy)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Oxidation: Various oxidized products depending on the specific conditions.

    Substitution: New esters or other substituted compounds.

Scientific Research Applications

Acetic acid, chlorooxo-, (acetyloxy)methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, chlorooxo-, (acetyloxy)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The chlorooxo group may also contribute to its reactivity and interactions with other molecules.

Properties

CAS No.

138450-70-1

Molecular Formula

C5H5ClO5

Molecular Weight

180.54 g/mol

IUPAC Name

acetyloxymethyl 2-chloro-2-oxoacetate

InChI

InChI=1S/C5H5ClO5/c1-3(7)10-2-11-5(9)4(6)8/h2H2,1H3

InChI Key

NBTAZNSKVOCKNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)C(=O)Cl

Origin of Product

United States

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